Uprosertib (formerly known as GSK2141795) is a potent, selective, and orally bioavailable pan-Akt kinase inhibitor currently being investigated for its potential use in cancer treatment. [, ] As a research tool, uprosertib enables scientists to explore the role of the Akt signaling pathway in various cellular processes and disease models. It has shown promise in preclinical studies and is being evaluated in clinical trials for various cancer types.
Molecular Structure Analysis
While specific structural data is not provided in the abstracts, uprosertib is classified as a pan-Akt kinase inhibitor. This implies that its molecular structure likely allows it to bind to and inhibit all three isoforms of Akt (Akt1, Akt2, and Akt3). [] Further structural analysis could reveal specific binding sites and interactions with Akt.
Mechanism of Action
Uprosertib exerts its anti-cancer effects by inhibiting the activity of Akt kinases. [, ] Akt, also known as Protein Kinase B (PKB), plays a crucial role in cell survival, proliferation, growth, metabolism, and angiogenesis. [] By binding to the ATP-binding site of Akt, uprosertib prevents the phosphorylation of downstream targets, thereby disrupting Akt signaling. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. [, ]
Applications
a. Cancer Research:
In vitro Studies: Uprosertib has been investigated in various cancer cell lines, including colon cancer, demonstrating its ability to inhibit cell proliferation and induce apoptosis. [] It has also been studied in combination with other drugs, such as trametinib, to explore synergistic effects in targeting multiple signaling pathways involved in cancer development. [, ]
In vivo Studies: Preclinical studies have explored the efficacy of uprosertib in animal models of cancer. For instance, it showed promising results in a xenograft model of gastric cancer when administered alongside docetaxel trihydrate or pelitinib. [, ]
Clinical Trials: Uprosertib is currently being evaluated in clinical trials for its safety and efficacy in patients with advanced solid tumors. [] Studies are investigating its use as a single agent and in combination with other therapies, including MEK inhibitors like trametinib. [, , ]
Biomarker Identification: Research suggests that the effectiveness of uprosertib could be predicted by analyzing specific biomarkers. For example, patients with gastric cancer exhibiting reduced expression of RNF43 and PWWP2B genes may be more susceptible to treatment with uprosertib in combination with other drugs. [, ]
b. Cardiovascular Research:
Coronary Artery Function: Studies suggest that compounds like senkyunolide A and scopoletin, found in the traditional Chinese medicine Suxiao Jiuxin Pill, induce coronary artery relaxation via the Akt-eNOS-NO pathway. [] Uprosertib, as an Akt inhibitor, could be used as a tool to further investigate the role of Akt in regulating coronary artery tone and its potential therapeutic implications in cardiovascular diseases. []
Related Compounds
Trametinib
Compound Description: Trametinib is a selective allosteric inhibitor of MEK1/MEK2, kinases involved in the RAS/MEK/ERK pathway. This pathway plays a role in cancer cell growth and proliferation. [, , ] Trametinib is often used in combination with other cancer therapies, including Uprosertib.
Relevance: Trametinib is frequently investigated in combination with Uprosertib. Both compounds target different components of interconnected signaling pathways involved in cancer development. Trametinib inhibits the MEK pathway, while Uprosertib targets the AKT pathway. [, , ] The combination aims to overcome resistance mechanisms and enhance anti-tumor activity. [] Research suggests potential synergistic effects when these compounds are used together. [, ]
Dabrafenib
Compound Description: Dabrafenib is an orally available inhibitor of BRAF, a serine/threonine kinase. It is used for treating cancers with specific BRAF gene mutations. []
Relevance: Dabrafenib is relevant to Uprosertib as their combined use was explored as a triple-targeted therapy alongside Trametinib for BRAF-mutated cancers. [] This approach aims to inhibit multiple signaling pathways (MAPK and PI3K-AKT) often implicated in cancer resistance. []
Docetaxel Trihydrate
Compound Description: Docetaxel Trihydrate is a chemotherapy medication used to treat various types of cancer. It works by inhibiting microtubule depolymerization, thereby interfering with cell division. [, ]
Relevance: Studies identified Docetaxel Trihydrate as a potential therapeutic agent for gastric cancer, particularly in cases with decreased RNF43 and PWWP2B expression. [, ] While its mechanism differs from Uprosertib, both compounds are investigated for their anti-cancer properties, particularly in gastric cancer.
Pelitinib
Compound Description: Pelitinib is an orally bioavailable, irreversible, and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor being investigated for the treatment of various cancers. [, ]
Relevance: Similar to Docetaxel Trihydrate, Pelitinib has been highlighted as a potential therapeutic option for gastric cancer, specifically in instances where RNF43 and PWWP2B expression is reduced. [, ] This research suggests a potential treatment strategy where Pelitinib could be considered, particularly in gastric cancer cases with specific genetic profiles.
Senkyunolide A
Compound Description: Senkyunolide A is a naturally occurring compound found in the traditional Chinese medicine drug Suxiao Jiuxin Pill (SJP). [] It exhibits vasorelaxant effects, potentially through activation of the Akt-eNOS-NO pathway. []
Relevance: Senkyunolide A is relevant due to its potential interaction with the Akt pathway, similar to Uprosertib, which is a pan-Akt inhibitor. [, ] Understanding how Senkyunolide A interacts with this pathway could provide insights into the mechanisms of Uprosertib.
Scopoletin
Compound Description: Scopoletin, like Senkyunolide A, is a naturally occurring compound found in SJP. [] It also demonstrates vasorelaxant properties, potentially mediated through the Akt-eNOS-NO pathway. []
Relevance: Scopoletin's potential interaction with the Akt pathway makes it relevant to understanding Uprosertib's effects. [] Comparing their actions can offer insights into the targeted pathway and its role in various physiological processes.
Borneol
Compound Description: Borneol is another constituent of SJP, known for its vasorelaxant effects. [] Unlike Senkyunolide A and Scopoletin, it induces endothelium-independent vasorelaxation, potentially involving Kv, KCa2+, and Kir channels. []
Relevance: While Borneol's mechanism of action might differ from Uprosertib, both compounds are relevant in the context of SJP's effects on coronary artery relaxation. [] Their combined presence in SJP contributes to the drug's overall pharmacological profile.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
APC-300 is a natural compound that, in pre-clinical studies, has been shown to not only inhibit the growth, but also stimulates the death of human prostate cancer cells. APC-300 is a small molecule signal transduction inhibitor that acts as an anti-inflammatory agent and blocks prostate cancer progression in in vivo models of the disease. In addition to prostate cancer, APC-300 has also demonstrated efficacy in disease models of human melanoma and pancreatic cancer. Adamis believes that APC-300 may have potential applications in the treatment of several tumor types. APC-300 is currently in preclinical development.
5-chloro-N2-[2-methoxy-4-[4-(4-methyl-1-piperazinyl)-1-piperidinyl]phenyl]-N4-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine is a member of piperidines. ALK Inhibitor TAE684 is a small molecule inhibitor of the receptor tyrosine kinases (RTKs) anaplastic lymphoma kinase (ALK) and nucleophosmin-anaplastic lymphoma kinase (NPM-ALK), with potential antineoplastic activity. Upon administration, TAE684 binds to and inhibits ALK and NPM-ALK tyrosine kinases, which leads to a disruption of ALK- and NPM-ALK mediated signaling and eventually inhibits tumor cell growth in ALK- and NPM-ALK overexpressing tumor cells. ALK belongs to the insulin receptor superfamily and plays an important role in nervous system development. ALK dysregulation and gene rearrangements are associated with a series of tumors. NPM-ALK is an oncogenic fusion protein associated with ALK-positive anaplastic large cell lymphoma. ALK mutations are also associated with acquired resistance to small molecule tyrosine kinase inhibitors.
Chromanol has been used in trials studying the treatment of Prostate Cancer. Androgen Antagonist APC-100 is an orally available, vitamin E derivative and androgen receptor (AR) antagonist with potential anti-oxidant, chemopreventative and antineoplastic activity. APC-100 binds to ARs in target tissues thereby inhibiting androgen-induced receptor activation and facilitating the formation of inactive complexes that cannot be translocated to the nucleus. By inhibiting the formation of the complex between androgen activated AR- and the AP1 transcription factor JunD, the expression of androgen-responsive genes are blocked. One of such gene is spermidine/spermine N1-acetyl transferase gene (SSAT) that is responsible for the breakdown of polyamines, which are produced in high levels by prostatic epithelial cells, into reactive oxygen species (ROS) that cause cellular damage. APC-100 may ultimately lead to an inhibition of growth in both AR-dependent and AR-independent prostate tumor cells.
Celecoxib is a member of the class of pyrazoles that is 1H-pyrazole which is substituted at positions 1, 3 and 5 by 4-sulfamoylphenyl, trifluoromethyl and p-tolyl groups, respectively. A cyclooxygenase-2 inhibitor, it is used in the treatment of arthritis. It has a role as a cyclooxygenase 2 inhibitor, a geroprotector, a non-steroidal anti-inflammatory drug and a non-narcotic analgesic. It is a member of toluenes, a sulfonamide, a member of pyrazoles and an organofluorine compound. Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is a nonsteroidal anti-inflammatory drug (NSAID) which is known for its decreased risk of causing gastrointestinal bleeding compared to other NSAIDS. It is used to manage symptoms of various types of arthritis pain and in familial adenomatous polyposis (FAP) to reduce precancerous polyps in the colon. It is marketed by Pfizer under the brand name Celebrex, and was initially granted FDA approval in 1998. Interestingly, selective COX-2 inhibitors (especially celecoxib), have been evaluated as potential cancer chemopreventive and therapeutic drugs in clinical trials for a variety of malignancies. Celecoxib is a Nonsteroidal Anti-inflammatory Drug. The mechanism of action of celecoxib is as a Cyclooxygenase Inhibitor. Celecoxib is a nonsteroidal antiinflammatory drug (NSAID) with selectively for inhibition of cycloxgenase-2 (Cox-2), which is widely used in the therapy of arthritis. Celecoxib has been linked to rare instances of idiosyncratic drug induced liver disease. Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) with a diaryl-substituted pyrazole structure. Celecoxib selectively inhibits cyclo-oxygenase-2 activity (COX-2); COX-2 inhibition may result in apoptosis and a reduction in tumor angiogenesis and metastasis. Celecoxib is a non-steroidal anti-inflammatory drug (NSAID) used in the treatment of osteoarthritis, rheumatoid arthritis, acute pain, painful menstruation and menstrual symptoms, and to reduce numbers of colon and rectum polyps in patients with familial adenomatous polyposis. It is marketed by Pfizer under the brand name Celebrex. In some countries, it is branded Celebra. Celecoxib is available by prescription in capsule form. A pyrazole derivative and selective CYCLOOXYGENASE 2 INHIBITOR that is used to treat symptoms associated with RHEUMATOID ARTHRITIS; OSTEOARTHRITIS and JUVENILE ARTHRITIS, as well as the management of ACUTE PAIN. See also: Celecoxib; Tramadol Hydrochloride (component of); Amlodipine Besylate; Celecoxib (component of).
Isatoribine (also known as immunosine, or 7-thia-8-oxoguanosine) is a novel guanosine analogue showing immunostimulatory activity both in vivo and in vitro. This compound acts on different components of the immune system including B cells, natural killer (NK) cells and antigen-presenting cells (APC). It was found that immunosine significantly stimulates proliferation of T cells. The effect was dose-dependent and also depended on concentrations of specific stimulators. Maximal stimulation was seen using 250 microM immunosine.
APC-200 has demonstrated the ability to inhibit reactive oxygen species (ROS) formation specifically in prostate cancer cells and thereby blocks inflammation and androgen induced oxidative stress. Whereas acute inflammation is important for host defense, chronic inflammation contributes to tumor growth, progression to castrate resistant tumors and metastatic progression. In animal studies conducted to date, APC-200 was not only an excellent inhibitor of chronic inflammation, but also significantly delayed prostate cancer progression and increased survival in animal disease models. APC-200 is being developed as an orally administered drug and is in late-stage preclinical development.